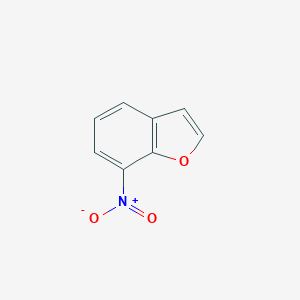

7-硝基苯并呋喃

描述

7-Nitrobenzofuran is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Nitrobenzofuran derivatives are well known for their fluorescence .

Synthesis Analysis

The synthesis of nitrobenzofuran derivatives involves several steps. Starting from a well-known crown ether, a new nitrobenzofuran derivative was obtained and characterized . The synthesis involved three steps; all of them worked with good yields . The new compound was obtained from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .Molecular Structure Analysis

The structural analysis confirmed the proposed chemical structure and highlighted the complexing capacity toward alkaline cations . The structural analyses were performed by IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis

The reaction of quinone imines with secondary nitroenamines occurs between the electron-rich β-position of the enamine and the quinone carbon atom adjacent to the carbonyl group .Physical And Chemical Properties Analysis

Nitrobenzofuran derivatives are well known for their fluorescence, while crown ethers are known for their complexing capacity toward cationic species . The structural analysis confirmed its structure and physico-chemical behavior toward the complexation of alkaline cations .科学研究应用

抗菌活性:7-硝基苯并呋喃的一些衍生物,如带有7-NO2取代基的2-甲基苯并呋喃,表现出抗菌特性。这些化合物是细菌抑制剂,其活性谱类似于硝基呋喃,具有对硝基呋喃耐药菌株有效的优势 (Powers, 1976)。

癌症治疗中的放射增敏剂:具有抗菌和抗寄生虫特性的某些2-硝基苯并呋喃也是潜在的放射增敏剂。研究表明,这些化合物可以增强酵母模型中放射疗法的效果,暗示了它们在癌症治疗中的潜力 (Averbeck et al., 1982)。

食品中的定量荧光检测:7-氯-4-硝基苯并呋喃(NBD-CI)已被用于发酵食品中生物活性胺的定量荧光检测。这种衍生物由于能够与各种胺形成荧光衍生物而具有优势 (Voigt & Eitenmiller, 1974)。

帕金森病的神经保护:研究表明,7-硝基呋喃的衍生物7-硝基吲唑作为神经元一氧化氮合酶的抑制剂,可以在帕金森病模型中保护免受神经毒性的影响 (Hantraye et al., 1996)。

蛋白质标记试剂:4-氯-7-硝基苯并呋喃由于其高电泳性质而被讨论为蛋白质标记试剂。这种性质使其成为生物化学中研究蛋白质相互作用和结构的有价值工具 (Baines et al., 1977)。

制药研究中的分析方法:7-氯-4-硝基苯并噁二唑(NBD-Cl)用于药物胺的分光光度法和荧光光谱法技术。在药物行业中,它的应用对于药物分析具有重要意义 (Elbashir et al., 2011)。

焦虑模型中的抗焦虑特性:另一种衍生物7-硝基吲唑在焦虑探索模型中显示出类似抗焦虑的特性。这表明其在开发新的抗焦虑药物中的潜在用途 (Volke et al., 1997)。

作用机制

安全和危害

未来方向

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . To pave the way for future research, there is a need to collect the latest information in this promising area .

属性

IUPAC Name |

7-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIRVOEHNPCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461166 | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzofuran | |

CAS RN |

18761-32-5 | |

| Record name | 7-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18761-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

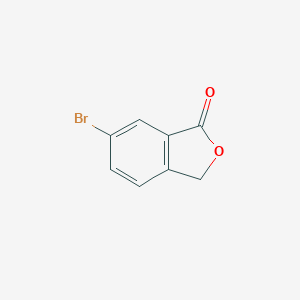

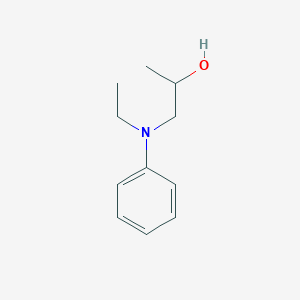

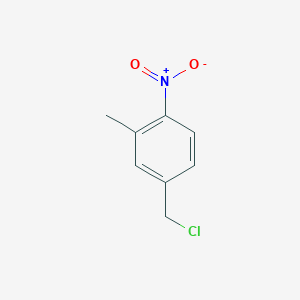

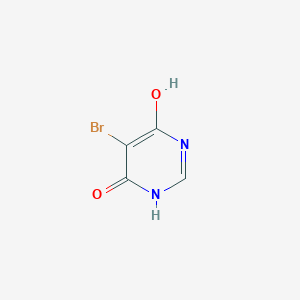

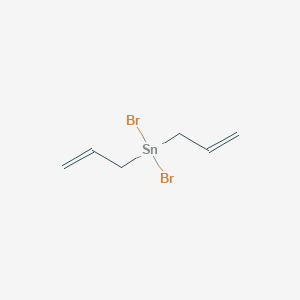

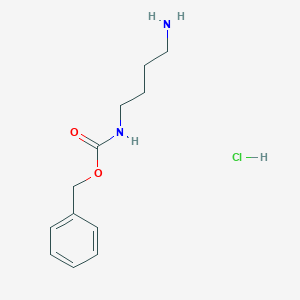

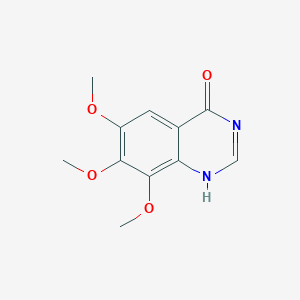

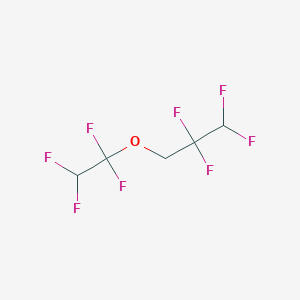

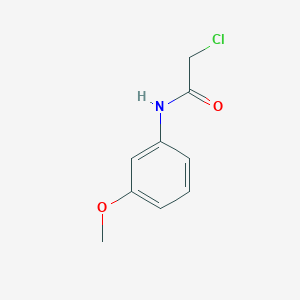

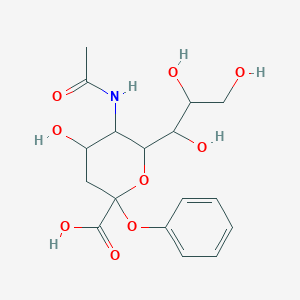

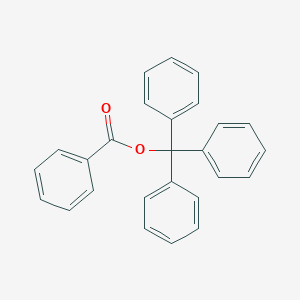

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)

![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)